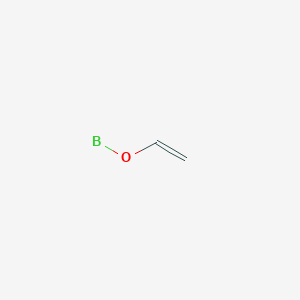![molecular formula C36H40N2O8 B14288659 2,9-Bis[2,6-bis(2-methoxyethoxy)phenyl]-1,10-phenanthroline CAS No. 137572-10-2](/img/no-structure.png)
2,9-Bis[2,6-bis(2-methoxyethoxy)phenyl]-1,10-phenanthroline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,9-Bis[2,6-bis(2-methoxyethoxy)phenyl]-1,10-phenanthroline is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a phenanthroline core substituted with two 2,6-bis(2-methoxyethoxy)phenyl groups, making it a versatile molecule for research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,9-Bis[2,6-bis(2-methoxyethoxy)phenyl]-1,10-phenanthroline typically involves multi-step organic reactionsCommon reagents used in these reactions include halogenated phenanthroline derivatives and 2,6-bis(2-methoxyethoxy)phenyl boronic acids, which undergo Suzuki coupling reactions under palladium catalysis .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2,9-Bis[2,6-bis(2-methoxyethoxy)phenyl]-1,10-phenanthroline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenanthroline core allows for electrophilic and nucleophilic substitution reactions, enabling further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Palladium-catalyzed Suzuki coupling reactions with boronic acids.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenanthroline-quinones, while reduction can produce phenanthroline derivatives with reduced functional groups .
Wissenschaftliche Forschungsanwendungen
2,9-Bis[2,6-bis(2-methoxyethoxy)phenyl]-1,10-phenanthroline has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a fluorescent probe for biological imaging.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of advanced materials and electronic devices.
Wirkmechanismus
The mechanism by which 2,9-Bis[2,6-bis(2-methoxyethoxy)phenyl]-1,10-phenanthroline exerts its effects involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with biological molecules, influencing various molecular pathways. For example, in medicinal applications, the compound may target DNA or proteins, disrupting their function and leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetraethylene glycol dimethyl ether (TEGDME): Known for its use as a solvent and in lithium-ion battery technology.
Bis(2-methoxyethyl) ether: Used as a solvent and in organic synthesis.
Uniqueness
2,9-Bis[2,6-bis(2-methoxyethoxy)phenyl]-1,10-phenanthroline stands out due to its unique structural features, which allow for versatile applications in various fields. Its ability to form stable metal complexes and its potential biological activities make it a valuable compound for research and industrial applications .
Eigenschaften
| 137572-10-2 | |
Molekularformel |
C36H40N2O8 |
Molekulargewicht |
628.7 g/mol |
IUPAC-Name |
2,9-bis[2,6-bis(2-methoxyethoxy)phenyl]-1,10-phenanthroline |
InChI |
InChI=1S/C36H40N2O8/c1-39-17-21-43-29-7-5-8-30(44-22-18-40-2)33(29)27-15-13-25-11-12-26-14-16-28(38-36(26)35(25)37-27)34-31(45-23-19-41-3)9-6-10-32(34)46-24-20-42-4/h5-16H,17-24H2,1-4H3 |
InChI-Schlüssel |
LQVYIJNQOAJORJ-UHFFFAOYSA-N |
Kanonische SMILES |
COCCOC1=C(C(=CC=C1)OCCOC)C2=NC3=C(C=CC4=C3N=C(C=C4)C5=C(C=CC=C5OCCOC)OCCOC)C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Lithium, [(phenylsulfonyl)methyl]-](/img/structure/B14288606.png)

![N-[(4-Chlorophenyl)carbamoyl]-5-ethylthiophene-2-sulfonamide](/img/structure/B14288668.png)
